
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Vue d'ensemble
Description
“5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine” is a chemical compound with the molecular formula C10H7BrFN3 and a molecular weight of 268.09 g/mol . It is used for research purposes and has potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Applications De Recherche Scientifique
Synthesis and Electronic Properties
The synthesis of pyrazine analogs, including derivatives involving 5-bromo-3-(4-fluorophenyl)pyrazin-2-amine, has been extensively explored. A notable study detailed the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions. This research highlighted the electronic and nonlinear optical properties of these compounds through density functional theory (DFT) calculations, considering parameters like frontier molecular orbitals (FMOs), HOMO–LUMO energy gap, and hyperpolarizability. The findings suggest potential applications in materials science due to their electronic properties and nonlinear optical (NLO) behavior (Ahmad et al., 2021).
Molecular Structure and Spectral Analysis
Another study synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and examined its molecular structure, spectral analysis, and nonlinear optical studies using a combined experimental and DFT approach. This research provided insights into the stability of the molecular structure and its nonlinear optical properties, indicating its potential in the development of new materials with specific optical functionalities (Tamer et al., 2016).
Antimicrobial Studies
In the realm of pharmaceuticals and biologically active compounds, derivatives of 5-bromo-3-(4-fluorophenyl)pyrazin-2-amine have been synthesized and evaluated for antimicrobial activity. One study described the microwave synthesis, characterization, and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives. These compounds exhibited significant biological activity, highlighting the versatility of 5-bromo-3-(4-fluorophenyl)pyrazin-2-amine derivatives in developing new antimicrobial agents (Raval et al., 2012).
Molecular Docking Studies
The utility of 5-bromo-3-(4-fluorophenyl)pyrazin-2-amine derivatives extends into molecular docking studies, which are crucial for drug discovery. For instance, synthesis, molecular structure, Hirshfeld surface, spectral investigations, and molecular docking studies of specific pyrazoline derivatives were conducted. These studies not only elucidated the structural properties but also assessed the antiviral potential of these compounds, demonstrating their applicability in identifying novel therapeutic agents (Sathish et al., 2018).
Propriétés
IUPAC Name |
5-bromo-3-(4-fluorophenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3/c11-8-5-14-10(13)9(15-8)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGQMJLIYCGHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CN=C2N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855822 | |
| Record name | 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine | |
CAS RN |
625848-12-6 | |
| Record name | 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)
![6-(1-Piperazinyl)imidazo[1,2-B]pyridazine](/img/structure/B1376977.png)
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1376979.png)
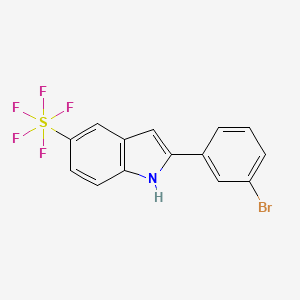
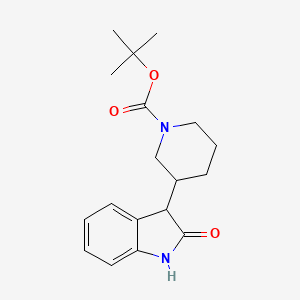
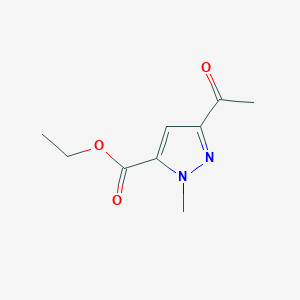
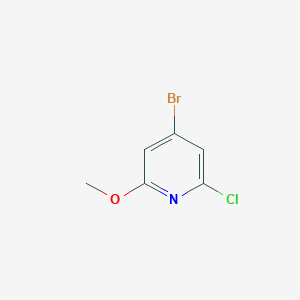
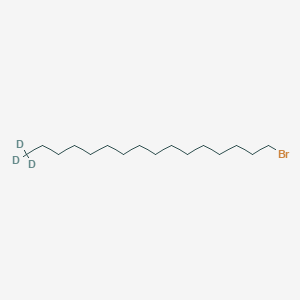
![2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1376989.png)
![2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1376992.png)

![tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B1376994.png)

![Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate](/img/structure/B1376999.png)